Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
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Overview
Description
T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and a keto group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters, including T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The flow process allows for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like DCC for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE involves its reactivity as a tert-butyl ester. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The benzyloxycarbonylamino group can act as a protecting group for amines, allowing for selective deprotection under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl Acetate: Similar in structure but lacks the benzyloxycarbonylamino group.
Tert-Butyl Benzoate: Contains a benzoyl group instead of the benzyloxycarbonylamino group.
Tert-Butyl Carbamate: Used as a protecting group for amines, similar to the benzyloxycarbonylamino group.
Uniqueness
T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE is unique due to the presence of both the benzyloxycarbonylamino group and the keto group, which provide distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
tert-butyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZDYXUDRDZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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